N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the pyrazinylsulfanyl group in the structure enhances its potential for various applications in medicinal chemistry.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide typically involves the reaction of 2-mercaptopyrazine with 2-bromobenzenesulfonamide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrazinylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Mechanism of Action
The mechanism of action of N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide involves the inhibition of specific enzymes or receptors in the target organisms. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and induction of apoptosis . The compound may also interact with bacterial enzymes, disrupting their metabolic processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(pyrimidin-2-yl)benzenesulfonamide
- N-(thiazol-2-yl)benzenesulfonamide
- N-(quinolin-2-yl)benzenesulfonamide
Uniqueness
N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide is unique due to the presence of the pyrazinylsulfanyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs .
Properties
IUPAC Name |
N-(2-pyrazin-2-ylsulfanylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-23(21,13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)22-16-12-17-10-11-18-16/h1-12,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJBZMNSRPCGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.